An In-depth Technical Guide to the Basic Properties of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid
An In-depth Technical Guide to the Basic Properties of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, a notable oxindole derivative, stands at the intersection of synthetic chemistry and pharmacological research. Its structural architecture, featuring a methoxy-substituted oxindole core linked to an acetic acid moiety, positions it as a compound of significant interest for therapeutic development. This guide provides a comprehensive technical overview of its fundamental chemical and physical properties, plausible synthetic routes, and potential biological activities, drawing upon established principles of medicinal chemistry and the known bioactivities of related structural analogs. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are presented to empower researchers in their exploration of this promising molecule.
Introduction: The Oxindole Scaffold in Drug Discovery
The oxindole nucleus is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals. This scaffold's inherent biological activity is well-documented, with derivatives exhibiting potent anticancer, anti-inflammatory, and neuroprotective properties. The introduction of a methoxy group at the 6-position of the oxindole ring, as in the title compound, is anticipated to modulate its physicochemical characteristics and, consequently, its biological profile. The acetic acid side chain at the 3-position provides a crucial acidic handle for molecular interactions and can influence the compound's pharmacokinetic properties. This guide aims to consolidate the available information and provide a forward-looking perspective on the scientific and therapeutic potential of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is paramount for its rational development as a therapeutic agent. While extensive experimental data for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is not widely available in public literature, we can compile its known identifiers and predicted properties.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid | - |
| Synonyms | 6-Methoxy-2-oxindole-3-acetic acid | - |
| CAS Number | 885272-28-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₄ | [2] |
| Molecular Weight | 221.21 g/mol | [2] |
| Predicted pKa | 4.18 ± 0.10 | [1] |
| Predicted Boiling Point | 469.1 ± 45.0 °C | [1] |
| Predicted Density | 1.322 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Purification
The synthesis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid can be logically approached through a Knoevenagel condensation reaction, a classic and reliable method for forming carbon-carbon bonds. This strategy involves the condensation of a substituted isatin with an active methylene compound, in this case, malonic acid, followed by decarboxylation.
Proposed Synthetic Pathway
The proposed two-step synthesis commences with the commercially available 6-methoxyisatin, which undergoes a Knoevenagel condensation with malonic acid. The resulting intermediate, a vinylidene-dicarboxylic acid, is unstable and readily undergoes decarboxylation upon heating to yield the target compound.
Caption: Proposed synthesis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.
Detailed Experimental Protocol
Materials:
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6-Methoxyisatin
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Malonic acid
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Pyridine
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Ethanol
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Hydrochloric acid (concentrated)
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Diatomaceous earth
Procedure:
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Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, combine 6-methoxyisatin (1 equivalent) and malonic acid (1.5 equivalents). Add pyridine as a solvent and catalyst.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Decarboxylation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
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Carefully pour the reaction mixture into a beaker containing ice-cold water.
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Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.
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Collect the precipitate by vacuum filtration through a bed of diatomaceous earth.
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Wash the solid with cold water to remove any residual pyridine hydrochloride.
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Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.
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Dry the purified product under vacuum.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical steps in chemical synthesis. The following are the predicted spectroscopic characteristics for the title compound based on its structure and data from related oxindole derivatives.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the methoxy-substituted benzene ring, a singlet for the methoxy group protons, and signals corresponding to the protons of the acetic acid side chain and the N-H proton of the oxindole ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the amide carbonyl of the oxindole ring, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the acetic acid side chain.
4.2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and C-O stretching of the methoxy group and carboxylic acid.
4.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (221.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the oxindole ring. A major fragment ion at m/z 146, corresponding to the quinolonium ion, is anticipated for oxindole acetic acids[3].
Potential Biological Activities and Therapeutic Applications
The oxindole scaffold is a cornerstone in the development of various therapeutic agents. Based on the activities of structurally similar compounds, (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is a promising candidate for investigation in several key therapeutic areas.
Anti-inflammatory Activity
Numerous oxindole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes[4]. The structural features of the title compound suggest it could act as a dual inhibitor, potentially offering a superior therapeutic profile with reduced gastrointestinal side effects compared to traditional NSAIDs.
Sources
- 1. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
